N4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE
Description
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14-7-13-11(6-12(14)17)15(19-8-18-13)20-10-4-2-9(16)3-5-10/h2-8H,17H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYLQRNFZYXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N⁴-(4-Fluorophenyl)-7-Methoxy-6-Nitroquinazolin-4-Amine
The quinazoline core is constructed using 4-chloro-7-fluoro-6-nitroquinazoline as the starting material. The 7-fluoro group is displaced via nucleophilic aromatic substitution (SNAr) with sodium methoxide in methanol, yielding 4-chloro-7-methoxy-6-nitroquinazoline. Subsequent substitution of the 4-chloro group with 4-fluorophenylamine in acetonitrile under reflux conditions affords N⁴-(4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Key Reaction Conditions
Step 2: Nitro Group Reduction
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation (H₂, Raney Ni) or iron/ammonium chloride in ethanol/water. This step proceeds quantitatively, yielding the target compound.
Optimized Conditions
-
Catalytic hydrogenation : H₂ (1 atm), Raney Ni, THF, room temperature, 12 hours (yield: 90%).
-
Iron-mediated reduction : Fe powder, NH₄Cl, EtOH/H₂O (4:1), 80°C, 2 hours (yield: 99%).
Cyclization of 2-Amino-4-Methoxybenzonitrile Derivatives
An alternative route involves constructing the quinazoline ring from a substituted benzonitrile precursor (Figure 2).
Step 1: Formation of Quinazoline-4-One
2-Amino-4-methoxy-5-nitrobenzonitrile undergoes cyclization with formic acid under reflux to form 6-nitro-7-methoxyquinazolin-4(3H)-one.
Reaction Details
Step 2: Chlorination and Amine Substitution
The 4-oxo group is replaced with chlorine using POCl₃, yielding 4-chloro-7-methoxy-6-nitroquinazoline. Subsequent SNAr with 4-fluorophenylamine introduces the aryl group.
Conditions
Step 3: Nitro Reduction
As in Method 1, the nitro group is reduced to an amine.
For advanced functionalization, palladium-catalyzed couplings enable direct introduction of the 4-fluorophenyl group (Figure 3).
Step 1: Synthesis of 4-Bromo-7-Methoxy-6-Nitroquinazoline
4-Bromo-7-methoxy-6-nitroquinazoline is prepared via bromination of 7-methoxy-6-nitroquinazolin-4(3H)-one using PBr₃.
Conditions
Step 2: Suzuki-Miyaura Coupling
A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid installs the aryl group.
Optimized Parameters
Step 3: Nitro Reduction
Standard reduction methods convert the nitro group to an amine.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Nucleophilic Substitution | High-yielding, scalable | Requires harsh conditions for SNAr | 75–85% |
| Cyclization | Flexible for ring modifications | Multi-step, moderate yields | 60–70% |
| Cross-Coupling | Enables diverse aryl group incorporation | Costly catalysts, sensitive optimization | 50–65% |
Characterization Data
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various substituted quinazolines .
Scientific Research Applications
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Dacomitinib.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is closely related to its role as an impurity in Dacomitinib. It may interact with similar molecular targets and pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, it can inhibit the kinase activity, which is crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Variations
Quinazoline Derivatives
- N⁴-(3-Chloro-4-Fluorophenyl)-7-((4-Methoxybenzyl)thio)Quinazoline-4,6-Diamine Structural Differences: Incorporates a 3-chloro-4-fluorophenyl group at N⁴ and a thioether-linked 4-methoxybenzyl group at C5. The thioether group improves lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Synthesis: Prepared via nucleophilic substitution and thioether formation, reflecting adaptability for introducing sulfur-based functional groups .
- (S)-N⁴-(4-Fluorophenyl)-7-((Tetrahydrofuran-3-yl)Oxy)Quinazoline-4,6-Diamine (Afatinib Impurity) Structural Differences: Features a tetrahydrofuran-3-yloxy group at C7 instead of methoxy. Impact: The tetrahydrofuran ring introduces stereochemistry (S-configuration) and may alter pharmacokinetics, such as half-life or tissue distribution.
Pyrimidine Derivatives
- Substituents: A morpholinopropyl group at N⁴ enhances solubility via the morpholine ring’s hydrophilic nature, while the trifluoromethoxy phenyl group at N⁶ provides metabolic resistance. Synthesis: Utilizes DIEA as a base in ethanol, a common strategy for pyrimidine functionalization .
Research Trends and Gaps
- Recent work (2025) emphasizes sulfur-containing quinazolines for antiparasitic applications (e.g., thioether derivatives) .
- Older studies (pre-2020) focus on pyrimidines with solubilizing groups (e.g., morpholine), but newer quinazoline analogs dominate kinase inhibitor research .
- Limited data exist on the stereochemical impact of tetrahydrofuran-containing analogs (e.g., Afatinib impurity), warranting further study .
Biological Activity
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- IUPAC Name : N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
- Molecular Formula : C15H12ClFN4O
- Molecular Weight : 318.73 g/mol
- CAS Number : 179552-75-1
Structural Representation
The compound's structure features a quinazoline core with specific substitutions that enhance its biological activity. The presence of a methoxy group and a fluorophenyl moiety plays a crucial role in its interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various kinases involved in tumor progression.
The primary mechanism through which this compound exerts its anticancer effects involves inhibition of the epidermal growth factor receptor (EGFR) pathway. This pathway is critical for cell proliferation and survival in many cancers. Inhibition leads to reduced phosphorylation of downstream signaling molecules, ultimately resulting in decreased tumor cell viability.
Case Studies and Research Findings
- Inhibition of EGFR : A study demonstrated that this compound effectively inhibited the phosphorylation of EGFR in A431 cells (human epidermoid carcinoma cells) and reduced cell proliferation in vitro .
- Structure-Activity Relationship (SAR) : The structure-activity relationship studies highlighted that modifications at the N4 position significantly influence the compound's potency against cancer cell lines. For instance, the introduction of different substituents on the phenyl ring can enhance binding affinity to target proteins .
- Mitochondrial Complex I Inhibition : Similar compounds have been identified as inhibitors of mitochondrial complex I, suggesting a potential mechanism for inducing apoptosis in cancer cells through increased reactive oxygen species (ROS) production .
Comparative Efficacy
Q & A
Q. What are the optimized synthetic routes for N4-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine?
The compound can be synthesized via a two-step procedure adapted from analogous quinazoline derivatives. For example:
- Step 1 : Nitroanthranilamide is refluxed in dimethylformamide (DMF) to form an intermediate.
- Step 2 : The intermediate reacts with 4-fluoroaniline in acetic acid under reflux to introduce the 4-fluorophenyl group . Critical parameters include maintaining stoichiometric ratios (e.g., 1.1 equiv of 4-fluoroaniline) and avoiding lump formation during reagent addition. Yields typically range from 80–90% after recrystallization.
| Reagent | Conditions | Key Observations |
|---|---|---|
| Nitroanthranilamide | Reflux in DMF, 2 h | Yellow precipitate formation |
| 4-Fluoroaniline | Acetic acid, reflux, 2 h | Hot filtration prevents impurities |
Q. How is the structural identity of the compound confirmed?
A combination of spectroscopic and chromatographic methods is employed:
- 1H/13C NMR : Detect aromatic protons (δ 6.90–8.61 ppm for aryl-H) and NH groups (δ ~6.90 ppm). Methoxy groups appear as singlets (~3.8 ppm) .
- IR Spectroscopy : Confirm C-F (1116 cm⁻¹), C-N (1355 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.
Q. What in vitro assays are suitable for preliminary biological evaluation?
Quinazoline derivatives are often screened for kinase inhibition (e.g., EGFR/HER2) using:
- Enzyme-linked immunosorbent assays (ELISAs) with purified kinase domains.
- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., A549, HeLa) . Positive controls include known inhibitors like gefitinib.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of substituents?
Systematic variation of aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influences target affinity. For example:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance kinase binding via hydrophobic interactions.
- Methoxy groups improve solubility but may reduce membrane permeability .
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Fluorophenyl | Moderate EGFR inhibition (IC₅₀ ~50 nM) | |
| 3-Chlorophenyl | Enhanced HER2 selectivity (IC₅₀ ~30 nM) |
Q. What in vivo models are appropriate for evaluating anti-inflammatory or antitumor efficacy?
- LPS-induced inflammation in rats : Measure cytokines (IL-6, TNF-α) and histopathology to assess anti-inflammatory effects .
- Xenograft models : Implant human cancer cells (e.g., HCT-116) in immunodeficient mice and monitor tumor growth inhibition .
Q. How can computational methods predict target engagement?
Q. How should conflicting data on biological activity be resolved?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line-specific mutations. Strategies include:
- Dose-response validation : Test activity across multiple concentrations (e.g., 1 nM–10 µM).
- Orthogonal assays : Confirm results using thermal shift or SPR-based binding assays .
Q. What crystallographic refinement methods ensure accurate structural determination?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
